molecular formula C11H11FN2O2 B2493878 N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide CAS No. 429624-94-2

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide

Cat. No. B2493878
M. Wt: 222.219
InChI Key: VHRYSZUYNNZEMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane and fluorophenyl-containing compounds can be complex, involving multiple steps and reactions. For example, cyclopropanes have been synthesized through reactions involving nucleophilic substitution and ester hydrolysis, as demonstrated by Zhou et al. (2021), who established a high-yield synthetic method for a related compound via a multi-step process from commercially available precursors (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by their cyclopropane ring's conformation and the spatial arrangement of substituents, which can significantly influence the compound's properties. Studies such as those by Ries and Bernal (1985) provide detailed X-ray diffraction analyses, revealing the orthorhombic crystal structure and specific dihedral angles in similar compounds (Ries & Bernal, 1985).

Chemical Reactions and Properties

Cyclopropane compounds engage in various chemical reactions, including ring-opening and cycloaddition reactions. For instance, Walborsky and Powers (1981) described the electron transfer reactions of cyclopropane with lithium metal, leading to ring-opened products, highlighting the reactivity of such structures (Walborsky & Powers, 1981).

Physical Properties Analysis

The physical properties of cyclopropane and fluorophenyl derivatives, such as melting points, boiling points, and solubilities, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how such compounds can be used in further chemical reactions or in potential applications. Cyclopropane derivatives, for instance, have been explored for their potential as building blocks in organic synthesis due to their unique reactivity patterns.

  • Zhou et al. (2021) discussed a synthetic method for a related compound, emphasizing the importance of nucleophilic substitution and ester hydrolysis in the synthesis process (Zhou et al., 2021).
  • The work of Walborsky and Powers (1981) on electron transfer reactions from lithium metal to cyclopropane derivatives provides insights into their chemical reactivity (Walborsky & Powers, 1981).
  • Ries and Bernal (1985) offer a comprehensive molecular structure analysis through X-ray diffraction methods, highlighting the orthorhombic structure and specific dihedral angles of cyclopropane derivatives (Ries & Bernal, 1985).

Scientific Research Applications

Biotransformation and Pharmacokinetics

  • Prasugrel Metabolism: The compound is involved in the biotransformation of prasugrel, an antiplatelet agent. The metabolism includes rapid deesterification and cytochrome P450-mediated formation of active metabolites, highlighting its role in pharmacokinetics and drug interactions (Rehmel et al., 2006).

Agricultural and Environmental Chemistry

  • Selective Herbicide in Grain Sorghum: It is used as a selective herbicide, with evaluations showing strong correlation with whole-plant phytotoxicity following postemergence application, underscoring its significance in agricultural chemistry (Gardner et al., 1985).

Medicinal Chemistry and Drug Design

  • Potent Muscle Relaxant: A derivative of this compound showed potent muscle relaxant, anti-inflammatory, and analgesic activities, indicating its potential in developing new therapeutic agents (Musso et al., 2003).
  • Antioxidant and Antibacterial Agents: Derivatives synthesized for antioxidant activity showed higher efficacy using certain methods and moderate to low antibacterial activity against tested strains, suggesting their potential in treating oxidative stress-related disorders and bacterial infections (Ghanbari Pirbasti et al., 2016).
  • Antimycobacterial Activity: Novel hybrid heterocycles containing this compound demonstrated moderate to good antimycobacterial activity, indicating its role in developing treatments for tuberculosis (Ponnuchamy et al., 2014).

Bioimaging Applications

  • Trisaminocyclopropenium Cations for Bioimaging: A class of trisaminocyclopropenium fluorophores, related to the compound, was synthesized for bioimaging, demonstrating high quantum yield and suitability for DNA visualization in cell cultures (Guest et al., 2020).

Chemical Synthesis and Material Science

  • Insecticidal Activities: Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrated significant insecticidal activities, suggesting their utility in developing new insecticides (Shi et al., 2000).

Future Directions

: ChemicalBook - N-cyclopropyl-N’-(2-fluorophenyl)ethanediamide : ChemSpider - N-Cyclopropyl-N’-(2-fluorophenyl)ethanediamide : ChemSpider - N-Cyclopropyl-N’-(4-fluorophenyl)ethanediamide

properties

IUPAC Name

N-cyclopropyl-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRYSZUYNNZEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide

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